molecular formula C19H29FN2O B6927780 N-(1-tert-butylpiperidin-4-yl)-3-(2-fluorophenyl)-2-methylpropanamide

N-(1-tert-butylpiperidin-4-yl)-3-(2-fluorophenyl)-2-methylpropanamide

Cat. No.: B6927780
M. Wt: 320.4 g/mol
InChI Key: HLTOIQCASBGJCL-UHFFFAOYSA-N
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Description

. This compound features a piperidine ring substituted with a tert-butyl group at the 1-position, a fluorophenyl group at the 3-position, and a methyl group at the 2-position of the propanamide moiety

Properties

IUPAC Name

N-(1-tert-butylpiperidin-4-yl)-3-(2-fluorophenyl)-2-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29FN2O/c1-14(13-15-7-5-6-8-17(15)20)18(23)21-16-9-11-22(12-10-16)19(2,3)4/h5-8,14,16H,9-13H2,1-4H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLTOIQCASBGJCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1F)C(=O)NC2CCN(CC2)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-tert-butylpiperidin-4-yl)-3-(2-fluorophenyl)-2-methylpropanamide typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. One common approach is the reaction of 1-tert-butylpiperidin-4-amine with 3-(2-fluorophenyl)-2-methylpropanoic acid chloride under Schotten-Baumann conditions to form the amide bond.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(1-tert-butylpiperidin-4-yl)-3-(2-fluorophenyl)-2-methylpropanamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: This compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It may serve as a ligand for biological receptors, aiding in the study of receptor-ligand interactions and signaling pathways.

Industry: The compound can be utilized in the production of advanced materials and as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which N-(1-tert-butylpiperidin-4-yl)-3-(2-fluorophenyl)-2-methylpropanamide exerts its effects depends on its molecular targets and pathways involved. It may interact with specific receptors or enzymes, modulating their activity and leading to desired biological outcomes. Further research is needed to elucidate the precise mechanisms.

Comparison with Similar Compounds

  • N-(4-tert-butyl-2,6-dimethylphenyl)-2-piperidin-1-yl-acetamide

  • tert-Butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate

Uniqueness: N-(1-tert-butylpiperidin-4-yl)-3-(2-fluorophenyl)-2-methylpropanamide stands out due to its unique combination of functional groups and structural features, which may confer distinct biological and chemical properties compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms. Further research and development may uncover additional uses and benefits of this intriguing compound.

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